N-(2-ethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
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Overview
Description
“N-(2-ethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide” is an organic compound that belongs to the class of amides. This compound features a butanamide backbone with substituted phenyl groups, making it a subject of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylphenylamine and 4-methoxy-3-methylbenzoyl chloride.
Amidation Reaction: The primary synthetic route involves an amidation reaction where 2-ethylphenylamine reacts with 4-methoxy-3-methylbenzoyl chloride in the presence of a base like triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(2-ethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide” can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the amide functional group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “N-(2-ethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide” involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-4-(4-methoxyphenyl)butanamide
- N-(2-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
- N-(2-ethylphenyl)-4-(4-hydroxy-3-methylphenyl)butanamide
Uniqueness
“N-(2-ethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide” is unique due to its specific substitution pattern on the phenyl rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-ethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-4-17-9-5-6-10-18(17)21-20(22)11-7-8-16-12-13-19(23-3)15(2)14-16/h5-6,9-10,12-14H,4,7-8,11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSMNYDARUMOPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCC2=CC(=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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